5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide
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Overview
Description
5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a sulfamoyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to yield the amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group results in an amine .
Scientific Research Applications
5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and sulfamoyl group contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-13-5-4-11(9-12(13)16(17)20)26(21,22)18-10-14(24-7-6-19)15-3-2-8-25-15/h2-5,8-9,14,18-19H,6-7,10H2,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINJRVAWFPWIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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